Biligram

Description

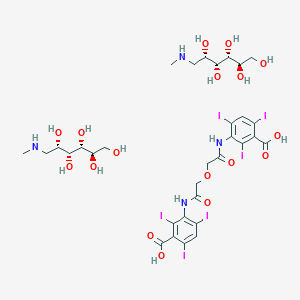

Structure

3D Structure of Parent

Properties

CAS No. |

14317-18-1 |

|---|---|

Molecular Formula |

C32H44I6N4O17 |

Molecular Weight |

1518.1 g/mol |

IUPAC Name |

3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |

InChI Key |

HHFDMOXEMINUNX-VRWDCWMNSA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Other CAS No. |

14317-18-1 |

Synonyms |

3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol Biligram meglumine ioglycamate methylglucamine ioglycamide |

Origin of Product |

United States |

Foundational & Exploratory

The Spectroscopic Properties of Biligram: An In-depth Analysis

A comprehensive review of available scientific literature reveals no evidence of inherent fluorescence properties, including excitation and emission spectra, for the compound commonly known as Biligram, or its active component, Iocarmic acid.

Biligram, also known by its trade name Dimer-X, is a medical substance whose active ingredient is Iocarmic acid.[1][2][3] It has historically been utilized as an iodinated contrast medium for X-ray-based imaging techniques.[1][4] The primary function of such agents is to enhance the visibility of internal bodily structures by attenuating X-rays, a mechanism fundamentally distinct from fluorescence.

Our extensive investigation into the chemical and physical properties of Iocarmic acid and related iodinated contrast agents has found no data pertaining to fluorescence excitation or emission. These compounds are designed to interact with high-energy X-ray radiation, and their molecular structure is not typically conducive to the absorption and subsequent emission of light in the ultraviolet or visible regions, which is the hallmark of fluorescence.

While some organic molecules, including certain carboxylic acids, can exhibit fluorescence, this is not a general property of all such compounds and is highly dependent on the specific molecular structure, particularly the presence of aromatic systems and the nature of substituent groups.[5][6] The chemical structure of Iocarmic acid, a complex molecule containing multiple iodine atoms, does not suggest the presence of a fluorophore that would give rise to significant fluorescence.

For the benefit of researchers and professionals in drug development, this guide will briefly outline the established properties of Biligram (Iocarmic acid) and provide a foundational understanding of fluorescence spectroscopy to clarify why such data is not applicable to this particular compound.

Chemical and Physical Data of Iocarmic Acid

| Property | Value | Reference |

| Chemical Formula | C24H20I6N4O8 | [2] |

| Molar Mass | 1253.87 g/mol | [2] |

| IUPAC Name | 3-[[6-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-6-oxohexanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | [2] |

| Primary Use | Iodinated contrast medium for X-ray imaging | [1] |

Understanding Fluorescence Spectroscopy

To provide a clear context for the absence of data for Biligram, a brief overview of fluorescence spectroscopy is presented below.

Fluorescence is a photoluminescent process in which a molecule, known as a fluorophore, absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly relaxes to its lowest vibrational excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength).

The key parameters in fluorescence spectroscopy are:

-

Excitation Spectrum: The range of wavelengths that a fluorophore can absorb to become excited.

-

Emission Spectrum: The range of wavelengths of light emitted by the fluorophore as it returns to the ground state.

The experimental workflow for measuring these spectra is a standard procedure in spectroscopy.

Experimental Workflow for Fluorescence Spectroscopy

Caption: A simplified workflow for measuring fluorescence spectra.

References

- 1. Iocarmic acid - Wikipedia [en.wikipedia.org]

- 2. Iocarmic Acid | C24H20I6N4O8 | CID 25229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Iodinated contrast - Wikipedia [en.wikipedia.org]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Photostability of Near-Infrared Fluorophores: A Technical Comparison

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a suitable fluorophore is a critical decision in the design of fluorescence-based assays and imaging probes. For applications requiring deep tissue penetration and minimal autofluorescence, near-infrared (NIR) fluorophores are often the dyes of choice. A key performance characteristic of any fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. High photostability is crucial for applications involving long-term or high-intensity illumination, such as in live-cell imaging, high-content screening, and fluorescence-guided surgery.

This technical guide provides an in-depth comparison of the photostability and key photophysical properties of several widely used near-infrared fluorophores: Indocyanine Green (ICG), Cyanine5 (Cy5), Cyanine7 (Cy7), and IRDye® 800CW. While this guide aims to be comprehensive, it is important to note that a thorough search of scientific literature and commercial databases did not yield specific photophysical data for a fluorophore named "Biligram." Therefore, the comparative analysis herein focuses on these well-characterized and commonly utilized dyes.

The photostability of a fluorophore is not an intrinsic, immutable property but is highly dependent on its environment. Factors such as the solvent, the presence of oxidizing or reducing agents, the concentration of the dye, and its conjugation to other molecules can significantly influence its photobleaching rate. This guide presents available quantitative data to facilitate a comparative understanding and provides standardized protocols for the experimental determination of key photophysical parameters.

Quantitative Comparison of Fluorophore Properties

The following table summarizes the key photophysical properties of ICG, Cy5, Cy7, and IRDye® 800CW. It is important to consider the specified conditions (e.g., solvent) when comparing these values, as they can vary significantly with the environment.

| Property | Indocyanine Green (ICG) | Cyanine5 (Cy5) | Cyanine7 (Cy7) | IRDye® 800CW |

| Excitation Max (nm) | ~780 | ~649 | ~750 | ~774 |

| Emission Max (nm) | ~810-830 | ~667 | ~773 | ~789 |

| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~156,000 - 223,000[1][2] | ~250,000[2][3][4] | ~250,000[5] | ~240,000[6][7] |

| Fluorescence Quantum Yield (Φf) | 0.029 (in water)[1][8] - 0.14 | 0.20 - 0.27 (in PBS)[9] | 0.13 - 0.3[1] | 0.08 - 0.12[10][11][12] |

| Photostability | Moderate; photobleaching is influenced by aggregation and environment[1][2][13] | Good; generally considered more photostable than Cy7[14] | Lower than Cy5; prone to photo-induced isomerization and degradation[14] | High; generally considered to be highly photostable |

| Photobleaching Half-life (t½) | Dependent on environment; improved in serum compared to water[1] | Variable; dependent on illumination conditions and environment[5] | Generally shorter than Cy5 under similar conditions[14] | Generally longer than ICG and other cyanine (B1664457) dyes |

Experimental Protocols

Accurate and reproducible measurement of fluorophore properties is essential for their effective application. The following sections provide detailed methodologies for key experiments.

I. Measurement of Fluorophore Photostability

This protocol outlines a standardized method for quantifying the photostability of a fluorophore by determining its photobleaching half-life (t½) under continuous illumination.

A. Materials and Equipment

-

Fluorophore stock solution (e.g., 1 mM in DMSO)

-

Spectroscopic grade solvent (e.g., PBS, ethanol)

-

Spectrofluorometer or fluorescence microscope equipped with a suitable excitation source (laser or arc lamp) and detector

-

Quartz cuvette (for spectrofluorometer) or microscope slides and coverslips

-

Neutral density filters

-

Data acquisition and analysis software

B. Experimental Procedure

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent. The absorbance at the excitation wavelength should be between 0.05 and 0.1 to minimize inner filter effects.

-

Instrumentation Setup:

-

Set the excitation and emission wavelengths appropriate for the fluorophore.

-

Select an appropriate excitation power. It is crucial to keep this constant across all experiments for valid comparison. Use neutral density filters to adjust the intensity if necessary.

-

Set the detector gain or integration time to obtain a strong initial fluorescence signal without saturating the detector.

-

-

Data Acquisition:

-

Place the sample in the instrument.

-

Record the initial fluorescence intensity (I₀) at time t=0.

-

Continuously illuminate the sample with the excitation light.

-

Record the fluorescence intensity at regular time intervals until the signal has decayed to a significant extent (e.g., less than 20% of the initial intensity).

-

-

Data Analysis:

-

For each time point (t), calculate the normalized fluorescence intensity (I/I₀).

-

Plot the normalized fluorescence intensity against time.

-

Fit the data to a single or multi-exponential decay function to determine the photobleaching half-life (t½), which is the time at which I/I₀ = 0.5.

-

II. Determination of Fluorescence Quantum Yield (Φf)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique for determining the fluorescence quantum yield.

A. Materials and Equipment

-

Fluorophore of interest (sample)

-

A quantum yield standard with a known Φf value and absorption/emission in a similar spectral region

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum function

-

Quartz cuvettes (1 cm path length)

B. Experimental Procedure

-

Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the excitation and emission slit widths are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each dilution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots (Gradient_sample and Gradient_standard).

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)

where Φf_standard is the quantum yield of the standard, and n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

III. Measurement of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law.

A. Materials and Equipment

-

Fluorophore of interest

-

High-precision analytical balance

-

Spectroscopic grade solvent

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

B. Experimental Procedure

-

Solution Preparation:

-

Accurately weigh a small amount of the fluorophore.

-

Dissolve the fluorophore in a known volume of the chosen solvent to prepare a stock solution of a precise concentration.

-

Prepare a series of dilutions from the stock solution.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot the absorbance at λmax versus the concentration for the series of dilutions.

-

According to the Beer-Lambert law (A = εcl), the slope of this plot is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes A [label="Sample Preparation\n(Fluorophore in Solvent, Abs < 0.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Instrument Setup\n(Spectrofluorometer/Microscope)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Set Excitation/Emission Wavelengths", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; D [label="Set Constant Excitation Power", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; E [label="Data Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Record Initial Intensity (I₀) at t=0", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Continuous Illumination", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Record Intensity vs. Time", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Normalize Intensity (I/I₀)", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Plot Normalized Intensity vs. Time", fillcolor="#FFFFFF", fontcolor="#202124"]; L [label="Fit to Exponential Decay", fillcolor="#FFFFFF", fontcolor="#202124"]; M [label="Determine Photobleaching Half-life (t½)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Load Sample"]; B -> C; B -> D; C -> E; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; } .dot Caption: Experimental workflow for assessing fluorophore photostability.

// Energy Levels S0 [label="S₀ (Ground State)", pos="2,0!"]; S1 [label="S₁ (First Excited Singlet State)", pos="2,3!"]; T1 [label="T₁ (First Excited Triplet State)", pos="4,2!"]; Bleached [label="Photobleached State", pos="6,1!"];

// Transitions S0 -> S1 [label="Absorption", color="#4285F4", fontcolor="#4285F4", arrowhead=vee]; S1 -> S0 [label="Fluorescence", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=vee]; S1 -> S0 [label="Internal Conversion\n(Non-radiative)", color="#5F6368", fontcolor="#5F6368", style=dotted, arrowhead=vee, pos="1.5,1.5!"]; S1 -> T1 [label="Intersystem Crossing", color="#FBBC05", fontcolor="#FBBC05", style=dashed, arrowhead=vee]; T1 -> S0 [label="Phosphorescence\n(Non-radiative in many cases)", color="#5F6368", fontcolor="#5F6368", style=dotted, arrowhead=vee]; T1 -> Bleached [label="Photobleaching\n(Reaction with O₂)", color="#EA4335", fontcolor="#EA4335", style=solid, arrowhead=vee];

// Invisible nodes for layout node [style=invis, width=0, height=0]; invis1 [pos="0,3!"]; invis2 [pos="6,3!"]; } .dot Caption: Jablonski diagram illustrating electronic state transitions.

References

- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]

Biligram (Meglumine Ioglycamate): A Technical Overview of its Physicochemical Properties and Application in Hepatobiliary Imaging

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of Biligram (meglumine ioglycamate). The primary application of this substance is as an X-ray contrast agent. Following a comprehensive literature search, no published data on the fluorescence quantum yield or brightness of Biligram or its active component, ioglycamic acid, were found. The molecular structure of ioglycamic acid, which contains multiple heavy iodine atoms, suggests that any intrinsic fluorescence is likely quenched. Therefore, this guide will first detail the established clinical application and mechanism of action of Biligram. Subsequently, it will provide a comprehensive, theoretical framework for the determination of fluorescence quantum yield and brightness, which could be applied to this or other compounds.

Part 1: Biligram (Meglumine Ioglycamate) as a Radiocontrast Agent

Biligram is the trade name for meglumine (B1676163) ioglycamate, an iodinated contrast medium used for radiographic visualization of the biliary tract (cholangiography). Its primary function is to opacify the bile ducts and gallbladder to X-rays, enabling the diagnosis of conditions such as biliary obstruction and other abnormalities. Another closely related compound is meglumine iotroxate (Biliscopin).

Mechanism of Action in Hepatobiliary Imaging

Meglumine ioglycamate is administered intravenously and is selectively taken up by hepatocytes in the liver. It is then excreted into the bile, following the same physiological pathway as bilirubin. This selective excretion concentrates the iodine-containing compound within the biliary system, significantly increasing its radiodensity compared to surrounding tissues. This difference in X-ray attenuation allows for clear visualization of the biliary tree on radiographic images.

Part 2: A Guide to Fluorescence Quantum Yield and Brightness

While data for Biligram is unavailable, understanding the principles of fluorescence quantum yield and brightness is crucial for researchers in drug development and molecular imaging.

Core Concepts

Fluorescence Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Brightness is a practical measure of a fluorophore's performance in an imaging system. It is proportional to the product of its molar extinction coefficient (ε) and its quantum yield (Φ).

The relationship is given by: Brightness ∝ ε × Φ

| Parameter | Definition | Significance |

| Quantum Yield (Φ) | Ratio of photons emitted to photons absorbed. | A direct measure of the efficiency of converting absorbed light into emitted light. A higher Φ indicates a more efficient fluorophore. |

| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | A higher ε means the molecule is more likely to absorb an incoming photon, contributing to greater potential brightness. |

| Brightness | The product of the molar extinction coefficient and the quantum yield. | Represents the overall light output of a fluorophore for a given amount of excitation light. It is a key parameter for selecting probes for imaging applications. |

Experimental Protocol for Determining Relative Fluorescence Quantum Yield

The comparative method of Williams et al. is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

1. Selection of a Standard:

-

Choose a standard with a well-characterized quantum yield.

-

The absorption and emission spectra of the standard should ideally overlap with those of the sample.

2. Preparation of Solutions:

-

Prepare a series of dilutions of both the sample and the standard in the same solvent to minimize refractive index differences.

-

The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

3. Measurement of Absorbance and Fluorescence Spectra:

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

4. Data Analysis:

-

Integrate the area under the fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear fit (the gradient) is proportional to the quantum yield.

5. Calculation of Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Cellular Toxicity of the Biligram Probe: An In-depth Technical Guide

Disclaimer

This document provides a technical overview of the potential cellular toxicity of the Biligram probe, chemically known as Iodoxamic acid (often administered as meglumine (B1676163) iodoxamate). Direct in-vitro cellular toxicity studies specifically investigating Biligram or Iodoxamic acid are limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on other iodinated contrast agents to infer potential mechanisms of toxicity, outlines relevant experimental protocols for assessment, and presents comparative data. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

Biligram (Iodoxamic acid) is a hepatotropic, iodinated, water-soluble radiocontrast agent historically used for cholegraphy and cholangiography.[1][2] Like other iodinated contrast media (ICM), its function relies on the high atomic number of iodine, which attenuates X-rays, enhancing the visibility of the gallbladder and biliary ducts.[3] While generally considered safe for clinical use, all contrast agents have the potential to induce cellular toxicity. The primary concerns for ICM are nephrotoxicity and hypersensitivity reactions.[3][4] However, direct effects on other cell types at a molecular level are also a consideration, particularly for hepatotropic agents which are actively transported into and concentrated by liver cells.

This guide explores the potential cellular toxicity of Biligram by examining the known effects of other ICM, focusing on mechanisms such as oxidative stress, mitochondrial dysfunction, and apoptosis.

Potential Mechanisms of Cellular Toxicity

The cellular toxicity of iodinated contrast media is often linked to their osmolality and chemical structure. While specific data for Iodoxamic acid is scarce, studies on other ICM, particularly in renal and endothelial cells, point to several key mechanisms that may be relevant.

Oxidative Stress

A primary mechanism of ICM-induced cell damage is the generation of reactive oxygen species (ROS), leading to oxidative stress.[5][6] This imbalance between ROS production and the cell's antioxidant capacity can damage lipids, proteins, and DNA.[7][8] For instance, studies on the unregulated drinking-water disinfection byproduct Iodoacetic acid (IAA) have shown it activates the Nrf2-mediated antioxidant response, indicating that oxidative stress is a key part of its toxicity profile.[9] This suggests that other iodine-containing organic acids could potentially induce similar effects.

Mitochondrial Dysfunction

Mitochondria are crucial for cellular energy production and are also a primary site of ROS generation. Several studies have indicated that ICM can impair mitochondrial function.[10][11] This can manifest as a decrease in the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c.[5] The disruption of mitochondrial function can lead to a cellular energy crisis and trigger apoptosis.

Apoptosis Induction

ICM can induce programmed cell death, or apoptosis, in various cell types, including renal tubular cells.[5][12] This process is often initiated by intracellular signaling cascades triggered by oxidative stress and mitochondrial dysfunction. Key signaling pathways that have been implicated in ICM-induced apoptosis include the activation of p38 and JNK, and the downregulation of survival pathways like mTOR and ERK.[5]

Quantitative Data on Iodinated Contrast Media Cytotoxicity

Table 1: In-Vitro Cytotoxicity of Various Contrast Agents on LLC-PK1 Renal Tubular Cells

| Contrast Agent | Concentration | Assay | Result (Compared to Control) | Reference |

| Iomeprol-190 | 125 mmol/L | Necrosis (ELISA) | +3% | [12] |

| Iomeprol-190 | 125 mmol/L | Apoptosis (ELISA) | +5% | [12] |

| Gadopentetate | 125 mmol/L | Necrosis (ELISA) | +124% (p < .001) | [12] |

| Gadopentetate | 125 mmol/L | Apoptosis (ELISA) | +34% (p < .001) | [12] |

| Gadobenate | 125 mmol/L | Necrosis (ELISA) | +95% (p < .001) | [12] |

| Gadobenate | 125 mmol/L | Apoptosis (ELISA) | +35% (p < .001) | [12] |

| Gadoterate | 125 mmol/L | Necrosis (ELISA) | +17% | [12] |

| Gadoterate | 125 mmol/L | Apoptosis (ELISA) | +13% (p < .01) | [12] |

| Gadodiamide | 125 mmol/L | Necrosis (ELISA) | -6% | [12] |

| Gadodiamide | 125 mmol/L | Apoptosis (ELISA) | +4% | [12] |

Table 2: Cytotoxicity of Iohexol on HK-2 Human Proximal Renal Tubular Epithelial Cells

| Iohexol Concentration | Incubation Time | Assay | Result | Reference |

| 100 mg I/ml | Time-dependent | MTT Cell Viability | Significant decrease (p < 0.05) | [13] |

| 200 mg I/ml | Time-dependent | MTT Cell Viability | Significant decrease (p < 0.05) | [13] |

| 100 mg I/ml | Time-dependent | LDH Cell Injury | Significant increase (p < 0.05) | [13] |

| 200 mg I/ml | Time-dependent | LDH Cell Injury | Significant increase (p < 0.05) | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cellular toxicity of contrast agents. These protocols can be adapted for the investigation of the Biligram probe.

Cell Viability and Cytotoxicity Assays

4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[14][15] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of the Biligram probe for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the MTT solution.

-

Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

4.1.2 LDH (Lactate Dehydrogenase) Release Assay

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.

-

Protocol:

-

Culture and treat cells with the Biligram probe as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant from each well.

-

If measuring total LDH, lyse the remaining cells with a lysis buffer.

-

In a separate 96-well plate, mix the collected supernatant (or cell lysate) with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

The enzymatic reaction produces NADH, which then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

-

Calculate the percentage of cytotoxicity based on the LDH released into the medium relative to the total LDH in the cells.

-

Apoptosis Assays

4.2.1 Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Culture and treat cells with the Biligram probe.

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the cellular toxicity of iodinated contrast media.

Caption: Inferred signaling pathway for ICM-induced cellular toxicity.

Caption: General experimental workflow for assessing cellular toxicity.

Conclusion

While direct evidence for the cellular toxicity of the Biligram probe (Iodoxamic acid) is limited, the broader literature on iodinated contrast media provides a framework for understanding its potential effects at the cellular level. The primary mechanisms of concern are the induction of oxidative stress and subsequent mitochondrial dysfunction, leading to apoptosis. The experimental protocols outlined in this guide, such as MTT, LDH, and Annexin V/PI assays, represent standard methods that can be employed to rigorously evaluate the in-vitro cytotoxicity of Biligram. Further research is warranted to specifically characterize the cellular toxicity profile of Iodoxamic acid and to determine its effects on relevant cell types, particularly hepatocytes, given its clinical application.

References

- 1. Iodoxamic Acid | C26H26I6N2O10 | CID 35740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iodoxamic acid - Wikipedia [en.wikipedia.org]

- 3. Iodinated contrast - Wikipedia [en.wikipedia.org]

- 4. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Iodoacetic acid activates Nrf2-mediated antioxidant response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effects of Iodinated Radiographic Contrast Media on Multidrug-resistant K562/Dox Cells: Mitochondria Impairment and P-glycoprotein Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsna.org [pubs.rsna.org]

- 13. Atorvastatin alleviates iodinated contrast media-induced cytotoxicity in human proximal renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell viability assays | Abcam [abcam.com]

- 16. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectrum: A Technical Guide to Fluorescent Dyes in Biliary Imaging

A Note on "Biligram": Initial investigations into the fluorescent dye "Biligram" have revealed that this term historically refers to an X-ray contrast agent used for cholangiography, a radiographic examination of the bile ducts. This agent is not a fluorescent dye in the modern scientific sense and is not commercially available for fluorescence-based research applications. Therefore, this guide will focus on a widely used and commercially available fluorescent dye with significant applications in biliary imaging: Indocyanine Green (ICG) . This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, experimental protocols, and visualizations to facilitate its application in the laboratory.

Indocyanine Green (ICG): A Deep Dive into a Versatile Near-Infrared Fluorophore

Indocyanine green (ICG) is a cyanine (B1664457) dye that has been in clinical use for decades, primarily for determining cardiac output and liver function. Its unique spectral properties in the near-infrared (NIR) window, coupled with a good safety profile, have led to its widespread adoption in fluorescence imaging, particularly in the field of surgical guidance and biliary visualization.

Commercial Availability

ICG is readily available from several commercial suppliers, often under different trade names. Researchers can procure ICG in various formulations, including sterile lyophilized powder for injection. It is crucial to select a product grade that is appropriate for the intended research application, whether for in vitro cell-based assays, preclinical animal studies, or clinical research.

| Supplier | Product Name | Formulation | Purity |

| Sigma-Aldrich | Indocyanine Green | Lyophilized Powder | ≥95% |

| Thermo Fisher Scientific | Indocyanine Green | Lyophilized Powder | ≥95% |

| MedChemExpress | IC-Green™ | Lyophilized Powder | >98% |

| PULSION Medical Systems | ICG-PULSION | Sterile Lyophilized Powder | Pharmaceutical Grade |

This table is for illustrative purposes and is not an exhaustive list of all available suppliers.

Core Properties of Indocyanine Green (ICG)

Understanding the physicochemical and spectral properties of ICG is fundamental to its effective use in research.

| Property | Value |

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ |

| Molecular Weight | 774.96 g/mol |

| Appearance | Dark green to blue-green powder |

| Solubility | Water, Methanol |

| Absorption Maximum (λabs) | ~780 nm (in plasma) |

| Emission Maximum (λem) | ~830 nm (in plasma) |

| Quantum Yield | ~0.01-0.1 (highly dependent on solvent and binding state) |

| Plasma Protein Binding | >98% (primarily to albumin and lipoproteins) |

| Elimination Half-life | 2-3 minutes |

| Excretion | Exclusively via the biliary system |

Experimental Protocols

The following are representative protocols for the application of ICG in biliary imaging research. These should be adapted based on the specific experimental setup and goals.

In Vitro Spectral Characterization of ICG

Objective: To determine the absorption and emission spectra of ICG in different solvents.

Materials:

-

Indocyanine Green (ICG) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fetal Bovine Serum (FBS)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of ICG in DMSO (e.g., 1 mg/mL).

-

Prepare working solutions of ICG (e.g., 1-10 µg/mL) in PBS, and PBS containing 10% FBS.

-

Absorption Measurement:

-

Use the respective solvents as blanks.

-

Measure the absorbance of each ICG solution from 600 nm to 900 nm using the UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Measurement:

-

Excite the ICG solutions at their determined λabs.

-

Measure the fluorescence emission spectrum from 750 nm to 950 nm using the fluorometer.

-

Identify the wavelength of maximum emission (λem).

-

In Vivo Biliary Imaging in a Murine Model

Objective: To visualize the biliary tree in a mouse using ICG fluorescence imaging.

Materials:

-

Indocyanine Green (ICG) for injection

-

Sterile saline

-

2-4 month old healthy mouse

-

In vivo fluorescence imaging system with appropriate NIR filters

-

Anesthesia (e.g., isoflurane)

-

30G insulin (B600854) syringes

Procedure:

-

Prepare a fresh solution of ICG in sterile saline at a concentration of 0.1 mg/mL.

-

Anesthetize the mouse using isoflurane.

-

Acquire a baseline pre-injection fluorescence image of the abdominal region.

-

Administer a single intravenous injection of the ICG solution via the tail vein at a dose of 0.5 mg/kg.

-

Acquire fluorescence images of the abdominal region at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes).

-

Observe the accumulation of the fluorescent signal in the liver and subsequent excretion into the biliary ducts and gallbladder.

-

Maintain the animal under anesthesia and on a heated stage throughout the imaging session.

-

At the end of the experiment, euthanize the animal according to approved institutional protocols.

Mechanism of Action and Signaling Pathway

The utility of ICG in biliary imaging is not based on a classical signaling pathway involving receptor-ligand interactions. Instead, it relies on its pharmacokinetic properties. After intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin. This complex is then selectively taken up by hepatocytes in the liver. Inside the hepatocytes, ICG is not metabolized and is efficiently secreted into the bile. This process of hepatic uptake and biliary excretion allows for the dynamic visualization of the biliary system.

Illuminating the Role of Labile Iron in Neuroscience: A Technical Guide to Fluorescent Probe Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of metal ions within the central nervous system is fundamental to its function, and among these, iron is a critical player. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an indispensable cofactor in a myriad of neurological processes, from cellular respiration to neurotransmitter synthesis. However, this same redox activity renders iron a potent catalyst for oxidative stress when its homeostasis is disrupted. The "labile iron pool" (LIP), a transient and reactive fraction of cellular iron, is of particular interest in neuroscience, as its dysregulation is increasingly implicated in the pathophysiology of neurodegenerative diseases and other neurological insults through mechanisms like ferroptosis. This technical guide provides a comprehensive overview of the application of fluorescent probes for the detection and quantification of labile iron in neuroscience research. While the term "Biligram probe" does not correspond to a known scientific tool, this guide focuses on well-characterized and widely used fluorescent probes for labile iron, such as RhoNox-1, IP1, and RhPK. We will delve into their mechanisms of action, provide detailed experimental protocols for their use in both cell culture and brain tissue, and present their key quantitative characteristics in a comparative format. Furthermore, this guide will illustrate the critical signaling pathways of iron homeostasis and ferroptosis, providing researchers with the foundational knowledge to effectively utilize these powerful tools in their investigations into the complex role of iron in the brain.

Introduction: The Double-Edged Sword of Labile Iron in the Brain

Iron is essential for normal brain function, participating in a wide range of metabolic processes.[1] However, an excess of labile iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative damage to lipids, proteins, and nucleic acids.[1] This iron-induced oxidative stress is a key contributor to neuronal dysfunction and death in a variety of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1]

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical mechanism in the pathogenesis of these diseases.[2] The ability to accurately detect and quantify the labile iron pool in neurons and other brain cells is therefore paramount to understanding the mechanisms of neurodegeneration and for the development of novel therapeutic strategies. Fluorescent probes offer a powerful approach for real-time, in situ monitoring of labile iron with high sensitivity and spatiotemporal resolution.[2]

Fluorescent Probes for Labile Iron Detection

A variety of fluorescent probes have been developed to selectively detect labile iron. These probes can be broadly categorized based on their mechanism of action, with "turn-on" probes being particularly advantageous due to their low background signal and high signal-to-noise ratio upon binding to iron.[3][4] This guide will focus on three representative probes: RhoNox-1 for Fe²⁺, IP1 for Fe²⁺, and RhPK for Fe³⁺.

Data Presentation: Quantitative Comparison of Select Fluorescent Iron Probes

For researchers to select the most appropriate probe for their experimental needs, a clear comparison of their key quantitative characteristics is essential. The following table summarizes the properties of RhoNox-1, IP1, and RhPK.

| Probe | Target Ion | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Detection Limit | Key Features & Considerations |

| RhoNox-1 | Fe²⁺ | 540[5][6] | 575[5][6] | ~0.44 (product)[7] | ~0.2 µM[8] | Turn-on response based on N-oxide reduction.[3] Good cell permeability and tends to localize in the Golgi apparatus.[9][10] |

| IP1 | Fe²⁺ | 470[1] | 508[1] | Not explicitly stated | Not explicitly stated | Turn-on response based on a bioinspired iron-mediated oxidative C-O bond cleavage.[11][12] Requires O₂ for its reaction.[10] |

| RhPK | Fe³⁺ | ~555 (complex)[5] | ~580 (complex)[9] | Not explicitly stated | 50 nM[5][9] | Turn-on response. Stable over a wide pH range (4.2-9.0), making it suitable for various cellular compartments.[5][9] |

Signaling Pathways in Neuronal Iron Metabolism and Ferroptosis

The regulation of iron homeostasis and the induction of ferroptosis are governed by complex signaling networks. Understanding these pathways is crucial for interpreting data obtained from fluorescent probe imaging and for identifying potential therapeutic targets.

Neuronal Iron Homeostasis

Neurons have intricate mechanisms to control the uptake, storage, and export of iron to maintain a delicate balance and prevent toxicity. The following diagram illustrates the key players in this process.

Ferroptosis Signaling Pathway

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. Its induction involves the interplay of several key pathways.

Experimental Protocols

The successful application of fluorescent probes for labile iron imaging requires meticulous attention to experimental detail. The following protocols provide a starting point for researchers working with cell cultures and brain tissue slices.

General Workflow for Labile Iron Imaging

The following diagram outlines the general experimental workflow for using fluorescent probes to image labile iron.

Protocol for Staining of Cultured Neurons with RhoNox-1

This protocol is adapted for staining adherent cells, such as primary neurons or neuronal cell lines.[6][13]

Materials:

-

RhoNox-1

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Cells cultured on sterile coverslips in a 6-well plate

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Dilute the 1 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[6][13]

-

Note: The optimal concentration should be determined empirically for your specific cell type and experimental conditions. Prepare the working solution fresh for each experiment.

-

-

Cell Staining:

-

Remove the coverslip with adherent cells from the culture medium.

-

Aspirate any excess medium.

-

Add 100 µL of the RhoNox-1 working solution to the coverslip, ensuring the cells are completely covered.

-

Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[6][13] The optimal incubation time may vary.

-

-

Washing:

-

Imaging:

Protocol for Fluorescent Staining of Brain Tissue Slices

This protocol provides a general framework for staining brain cryosections. Specific parameters may need optimization for labile iron probes.[14][15]

Materials:

-

Brain tissue cryosections (5-30 µm thickness) mounted on slides

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1-0.3% Triton X-100)

-

Fluorescent probe working solution (prepare as described for cell culture, concentration may need adjustment)

-

Mounting medium

Procedure:

-

Rehydration and Permeabilization:

-

Rehydrate the cryosections in PBS.

-

Incubate the sections in Permeabilization Buffer for 1-2 hours at room temperature on an orbital shaker.[14] The duration depends on the thickness of the section.

-

Wash the sections three times with a wash buffer (e.g., PBS with 0.1% Triton X-100) for 5-10 minutes each.[14]

-

-

Probe Incubation:

-

Carefully remove the wash buffer.

-

Apply the fluorescent probe working solution to the tissue sections, ensuring complete coverage.

-

Incubate in a humidified chamber, protected from light, for a duration determined by empirical testing (e.g., 30 minutes to several hours).

-

-

Washing:

-

Mounting and Imaging:

-

Mount the coverslip using an appropriate mounting medium.

-

Image the sections using a confocal or fluorescence microscope with the appropriate laser lines and emission filters for the chosen probe.

-

Conclusion and Future Perspectives

The use of fluorescent probes to visualize and quantify the labile iron pool has significantly advanced our understanding of the role of iron in neuroscience. These tools have been instrumental in elucidating the mechanisms of iron-mediated neurotoxicity and the process of ferroptosis in various neurological disease models. As probe development continues, we can anticipate the emergence of new reagents with improved properties, such as near-infrared excitation and emission for deeper tissue imaging, ratiometric readouts for more quantitative measurements, and enhanced specificity for different subcellular compartments. The continued application and refinement of these molecular imaging tools will undoubtedly pave the way for new discoveries in the complex field of metalloneurobiology and open new avenues for the development of therapies targeting iron dysregulation in neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular imaging of labile iron(II) pools in living cells with a turn-on fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The emerging roles of ferroptosis in cells of the central nervous system [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An rhodamine-based fluorescence probe for iron(III) ion determination in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]

- 15. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Microscopic World: The "Biligram" Advantage - A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction:

In the dynamic landscape of microscopic imaging, the quest for technologies that offer enhanced resolution, deeper insights into cellular processes, and streamlined workflows is perpetual. While the term "Biligram" does not correspond to a recognized technology or methodology in the current scientific literature, this guide will explore the conceptual advantages and potential applications of a hypothetical advanced imaging technique, herein referred to as "Biligram," within the realms of biological research and pharmaceutical development. This exploration is based on an amalgamation of desired functionalities and advancements frequently discussed in the field of microscopy.

Core Conceptual Advantages of "Biligram" Microscopy

The hypothetical "Biligram" technology is envisioned to possess a unique combination of capabilities that would offer significant advantages over existing microscopy techniques. These conceptual advantages are summarized below.

| Feature | Advantage | Potential Impact in Research & Drug Development |

| Multiplexed Molecular Profiling | Simultaneous visualization of a high number of distinct molecular targets (e.g., proteins, RNA) within a single sample. | Accelerates the understanding of complex cellular signaling networks and the identification of drug targets and biomarkers. |

| High-Resolution Spatial Context | Preservation of the precise spatial organization of molecules within cells and tissues at nanometer-scale resolution. | Enables detailed analysis of protein-protein interactions, subcellular localization of drug targets, and the impact of therapeutics on cellular architecture. |

| Quantitative Data Acquisition | Provides precise and reproducible quantitative data on the abundance and distribution of molecular species. | Facilitates robust statistical analysis, dose-response studies in drug development, and the validation of therapeutic efficacy. |

| Live-Cell Imaging Compatibility | Allows for the dynamic tracking of molecular events in living cells over time. | Offers unprecedented insights into real-time cellular responses to stimuli or drug candidates, including signaling kinetics and pathway activation. |

| Deep Tissue Penetration | Enables high-resolution imaging deep within complex tissue structures. | Crucial for studying disease models in more physiologically relevant contexts, such as in organoids and animal models. |

Hypothetical Experimental Protocols

To illustrate the potential of "Biligram" technology, detailed methodologies for key conceptual experiments are outlined below.

Protocol 1: High-Throughput Drug Screening via Multiplexed Pathway Analysis

Objective: To screen a library of small molecule inhibitors for their effect on a specific cancer-related signaling pathway in a high-throughput manner.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells in 96-well microplates.

-

Treat cells with a library of drug candidates at various concentrations.

-

Include positive and negative controls.

-

-

"Biligram" Staining:

-

Fix and permeabilize the cells.

-

Apply a "Biligram" antibody cocktail targeting key proteins in the signaling pathway of interest (e.g., kinases, transcription factors, and their phosphorylated forms). Each antibody is conjugated to a unique hypothetical "Biligram" reporter molecule.

-

-

Image Acquisition:

-

Utilize a "Biligram"-enabled high-content imaging system to acquire multiplexed images from each well.

-

-

Data Analysis:

-

Employ "Biligram" analysis software to quantify the intensity and co-localization of each targeted protein.

-

Generate a quantitative profile of the signaling pathway's response to each drug candidate.

-

Protocol 2: In-Depth Analysis of Drug-Target Engagement in Tissue Biopsies

Objective: To visualize and quantify the engagement of a novel therapeutic antibody with its target receptor in patient-derived tumor tissue.

Methodology:

-

Tissue Preparation:

-

Obtain fresh-frozen or formalin-fixed, paraffin-embedded (FFPE) tumor biopsies.

-

Prepare thin tissue sections on microscopy slides.

-

-

"Biligram" Staining:

-

Perform antigen retrieval if using FFPE sections.

-

Apply the therapeutic antibody (unlabeled).

-

Use a secondary "Biligram"-conjugated antibody that specifically recognizes the therapeutic antibody.

-

Co-stain with "Biligram" antibodies for cellular markers to identify different cell types within the tumor microenvironment.

-

-

Image Acquisition:

-

Image the tissue sections using a "Biligram" microscope with deep tissue imaging capabilities.

-

-

Spatial Analysis:

-

Quantify the signal from the therapeutic antibody in relation to its target receptor and specific cell populations.

-

Generate spatial maps of drug distribution and target engagement within the complex tissue architecture.

-

Visualizing Complex Biological Processes with "Biligram"

To conceptually represent the data and workflows that could be generated with "Biligram" technology, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway Analysis

Conceptual "Biligram" visualization of a signaling cascade.

Experimental Workflow for Drug Discovery

High-level workflow for "Biligram"-based drug screening.

While "Biligram" remains a conceptual technology, the principles it embodies—highly multiplexed, quantitative, and spatially resolved imaging—represent the future direction of microscopy. The development of such a technology would undoubtedly revolutionize our ability to understand complex biological systems and accelerate the discovery of novel therapeutics. For researchers, scientists, and drug development professionals, staying abreast of advancements that move closer to this "Biligram" ideal will be paramount for maintaining a competitive edge in the ever-evolving world of microscopic imaging.

An In-depth Technical Guide to Advanced Live-Cell Imaging of Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Live-cell imaging of neurons is a cornerstone of modern neuroscience, providing unprecedented insights into the dynamic processes that govern neural function, from the firing of single synapses to the complex interplay within neural circuits.[1] This technical guide provides a comprehensive overview of the principles and protocols for live-cell imaging of neurons, with a focus on advanced techniques and data interpretation. We will explore the methodologies for preparing and maintaining healthy neuronal cultures, the application of fluorescent probes for visualizing cellular dynamics, and the advanced microscopy techniques that enable high-resolution, long-term imaging. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the power of live-cell imaging to unravel the complexities of the nervous system in both health and disease.

Introduction: The Dynamic Neuron

Neurons are highly specialized and dynamic cells that form the basis of our thoughts, memories, and actions.[1] Understanding their function requires observing them in their native, living state. Live-cell imaging has revolutionized neuroscience by allowing researchers to witness a wide array of neuronal processes in real-time, including:

-

Neuronal Activity and Signaling: Visualizing the electrical impulses, or action potentials, and the subsequent chemical signaling between neurons is fundamental to understanding brain function.[2][3][4][5]

-

Synaptic Plasticity: Observing the strengthening and weakening of synaptic connections provides a window into the mechanisms of learning and memory.[6]

-

Axonal Transport: Tracking the movement of essential molecules and organelles along the axon is crucial for neuronal health and survival.[7]

-

Neurodegenerative Processes: Imaging the progression of pathological changes in neurons is vital for developing therapies for diseases like Alzheimer's and Parkinson's.[8][9][10]

This guide will provide the technical details necessary to design and execute robust live-cell imaging experiments to investigate these and other critical aspects of neuronal biology.

Preparing Neuronal Cultures for Live-Cell Imaging

The foundation of any successful live-cell imaging experiment is a healthy and viable cell culture. Primary neuronal cultures, derived directly from embryonic or neonatal brain tissue, are a widely used model system as they closely recapitulate the in vivo environment.

Primary Hippocampal and Cortical Neuron Culture Protocol

This protocol provides a method for establishing high-quality primary neuronal cultures suitable for live-cell imaging.

Table 1: Reagents for Primary Neuron Culture

| Reagent | Purpose |

| Dissection Medium (e.g., Hibernate-E) | Maintain cell viability during dissection |

| Enzyme Solution (e.g., Papain or Trypsin) | Dissociate brain tissue into single cells |

| Enzyme Inhibitor (e.g., Ovomucoid) | Stop the enzymatic digestion |

| Plating Medium (e.g., Neurobasal Medium + B27 supplement) | Promote neuron attachment and initial growth |

| Growth Medium (e.g., Neurobasal Medium + B27 + Glutamax) | Support long-term neuron survival and maturation |

| Poly-D-Lysine/Laminin (B1169045) | Coating for culture vessels to promote cell adhesion |

Experimental Protocol:

-

Coat Culture Vessels: Coat glass-bottom dishes or coverslips with Poly-D-Lysine and laminin to promote neuronal attachment. Incubate overnight at 37°C, then wash with sterile water.[11]

-

Dissection: Dissect hippocampi or cortices from embryonic (E18) or early postnatal (P0) rodents in ice-cold dissection medium.[12]

-

Digestion: Incubate the tissue in an enzyme solution (e.g., papain) at 37°C to dissociate the cells.[12]

-

Trituration: Gently triturate the tissue with a fire-polished pipette to obtain a single-cell suspension.[12]

-

Plating: Plate the neurons at a desired density onto the coated culture vessels in plating medium.

-

Maintenance: After a few hours, replace the plating medium with growth medium. Perform partial media changes every 3-4 days to maintain a healthy culture. Neurons are typically ready for imaging between 7 and 21 days in vitro (DIV).

Fluorescent Probes: Illuminating Neuronal Function

Fluorescent probes are essential tools that allow researchers to visualize specific molecules, organelles, and processes within living neurons.[13][14] The choice of probe depends on the specific biological question being addressed.

Table 2: Common Fluorescent Probes for Neuronal Imaging

| Probe Type | Example(s) | Application | Excitation (nm) | Emission (nm) |

| Calcium Indicators | GCaMP, Fura-2 | Imaging neuronal activity (calcium influx) | ~488 | ~510 |

| Voltage Indicators | ASAP1, QuasAr | Direct imaging of membrane potential changes | ~488 | ~516 |

| Synaptic Vesicle Probes | Synaptophysin-pHluorin | Visualizing synaptic vesicle release and recycling | ~488 | ~510 |

| Mitochondrial Probes | MitoTracker Red CMXRos | Labeling and tracking mitochondria | ~579 | ~599 |

| Cytoskeletal Probes | LifeAct-GFP, Tubulin-RFP | Visualizing actin and microtubule dynamics | ~488 / ~558 | ~509 / ~583 |

| Genetically Encoded Biosensors | FRET-based sensors | Measuring intracellular signaling molecule activity | Varies | Varies |

Mechanism of Action: Calcium Imaging with GCaMP

Genetically encoded calcium indicators (GECIs) like GCaMP are widely used to monitor neuronal activity.[15] An increase in intracellular calcium, which occurs during an action potential, causes a conformational change in the GCaMP protein, leading to an increase in its fluorescence.

Figure 1. GCaMP activation by neuronal activity.

Advanced Microscopy Techniques for Live-Cell Neuronal Imaging

Recent advances in microscopy have enabled the imaging of neuronal dynamics with unprecedented spatial and temporal resolution.

Two-Photon Laser Scanning Microscopy (TPLSM)

TPLSM is a powerful technique for imaging deep within scattering tissue, such as the intact brain.[16][17] It utilizes the principle of two-photon excitation, where two lower-energy photons simultaneously excite a fluorophore, to achieve deeper penetration and reduced phototoxicity compared to conventional confocal microscopy.[16][17]

Table 3: Comparison of Confocal and Two-Photon Microscopy

| Feature | Confocal Microscopy | Two-Photon Microscopy |

| Excitation | Single high-energy photon | Two lower-energy photons |

| Penetration Depth | ~100-200 µm | Up to 1 mm |

| Phototoxicity | Higher | Lower |

| Resolution | High | High |

| Application | Cultured cells, superficial tissue | Deep tissue imaging, in vivo studies |

Experimental Workflow: In Vivo Two-Photon Calcium Imaging

This workflow outlines the key steps for performing two-photon calcium imaging in a living animal.

Figure 2. Workflow for in vivo two-photon imaging.

Data Analysis and Interpretation

The large and complex datasets generated by live-cell imaging experiments require sophisticated analysis pipelines to extract meaningful biological information.

Key Steps in Calcium Imaging Data Analysis

-

Motion Correction: Aligns frames in the time-series to correct for movement artifacts.

-

Region of Interest (ROI) Segmentation: Identifies individual neurons or neuronal compartments.

-

Fluorescence Trace Extraction: Calculates the change in fluorescence intensity over time (ΔF/F) for each ROI.

-

Spike Inference: Deconvolves the fluorescence signal to estimate the underlying spike train of the neuron.

Figure 3. Calcium imaging data analysis pipeline.

Applications in Drug Discovery and Development

Live-cell imaging of neurons is a powerful tool in the pharmaceutical industry for:

-

High-throughput screening: Assessing the effects of compound libraries on neuronal activity or viability.

-

Mechanism of action studies: Elucidating how lead compounds modulate specific neuronal pathways.

-

Toxicity screening: Identifying compounds that are toxic to neurons.[18]

-

Disease modeling: Evaluating the efficacy of therapeutic candidates in cellular models of neurodegenerative diseases.

Conclusion and Future Directions

Live-cell imaging of neurons continues to be a rapidly evolving field. Future advancements will likely focus on the development of novel fluorescent probes with improved brightness and photostability, super-resolution microscopy techniques for imaging at the molecular level, and more sophisticated computational tools for analyzing large-scale imaging data. These innovations will undoubtedly lead to a deeper understanding of the nervous system and pave the way for new therapeutic strategies for a wide range of neurological and psychiatric disorders.

References

- 1. Neurons in Living Color: Imaging Tools for Live-Cell Studies | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Action potential - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. How do neurons work? - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]

- 5. youtube.com [youtube.com]

- 6. Signaling Mechanisms Linking Neuronal Activity to Gene Expression and Plasticity of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Live-Cell Imaging to Measure the Effects of Pathological Proteins on Axonal Transport in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How live-cell imaging advances neurodegenerative disease research | Drug Discovery News [drugdiscoverynews.com]

- 9. Toxic brain cells may drive many neurodegenerative disorders [med.stanford.edu]

- 10. sciencealert.com [sciencealert.com]

- 11. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 13. Fluorescent Probes | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Fluorescent small organic probes for biosensing - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Frontiers | Advances in two-photon imaging for monitoring neural activity in behaving mice [frontiersin.org]

- 17. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Biligram (Ioglycamic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biligram, with its active ingredient ioglycamic acid, is a diagnostic imaging agent historically used as a contrast medium for cholecystography and cholangiography. Its chemical structure and physicochemical properties are fundamental to its function, dictating its solubility, distribution, and interaction with biological systems. This technical guide provides a comprehensive overview of the chemical nature of ioglycamic acid, including its structural details, physicochemical properties with associated experimental protocols, and its mechanism of action on biliary secretion.

Chemical Structure and Identification

Ioglycamic acid is a complex organic molecule, characterized by a dimeric structure containing six iodine atoms, which are responsible for its radiopaque properties.

Molecular Structure: The systematic name for ioglycamic acid is 3,3'-[oxybis(1-oxo-2,1-ethanediyl)imino]bis(2,4,6-triiodobenzoic acid). The structure consists of two tri-iodinated benzoic acid rings linked by an ether and two amide functional groups.

| Identifier | Value |

| Molecular Formula | C₁₈H₁₀I₆N₂O₇ |

| Molecular Weight | 1127.71 g/mol |

| CAS Number | 2618-25-9 |

| SMILES | C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

| InChI | InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |

Physicochemical Properties

The physicochemical properties of ioglycamic acid are crucial for its formulation, administration, and biological activity. While specific experimental data for ioglycamic acid is not widely available in recent literature, the following table summarizes the known information and provides context for its expected properties.

| Property | Value/Information |

| Melting Point | 222 °C (with baking/decomposition) |

| Aqueous Solubility | Data not readily available. As an organic acid, solubility is expected to be pH-dependent. |

| pKa | Data not readily available. The presence of two carboxylic acid groups suggests it will have acidic pKa values. |

| Partition Coefficient (logP) | Data not readily available. The complex, polar structure suggests a relatively low logP, but the iodinated aromatic rings will contribute to lipophilicity. |

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to determine the physicochemical properties of ioglycamic acid or similar compounds, the following are standard experimental methodologies.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the finely powdered dry sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination to find the approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is prepared and heated rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in an aqueous buffer at a specific temperature.

Materials:

-

The compound of interest (ioglycamic acid)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Shaker or rotator in a temperature-controlled environment (e.g., 37 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous buffer in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to let undissolved solids settle.

-

A sample of the supernatant is carefully removed and centrifuged at high speed to pellet any remaining suspended particles.

-

The concentration of the dissolved compound in the clear supernatant is then determined using a validated analytical method.

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which a molecule is 50% ionized. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of the compound is dissolved in a known volume of purified water (or a co-solvent if solubility is low).

-

The initial pH of the solution is recorded.

-

The solution is titrated with the standardized strong base, adding small, precise volumes and recording the pH after each addition.

-

The titration is continued past the equivalence point(s).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.

Partition Coefficient (logP) Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (typically water or a buffer) at equilibrium. logP is the logarithm of this ratio.

Materials:

-

The compound of interest

-

n-octanol (pre-saturated with the aqueous phase)

-

Aqueous buffer (e.g., pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical method for quantification in both phases

Procedure:

-

A known amount of the compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel.

-

The funnel is shaken for a set period to allow for partitioning between the two phases until equilibrium is reached.

-

The mixture is allowed to stand until the two phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is measured using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is then calculated as the base-10 logarithm of P.

Mechanism of Action and Biological Interactions

Ioglycamic acid functions as a contrast agent due to its high iodine content, which opacifies the biliary tract to X-rays. Its biological effects are primarily related to its transport into and out of hepatocytes and its subsequent influence on bile composition.

Studies have shown that ioglycamic acid reduces the biliary secretion of both phospholipids (B1166683) and cholesterol.[1] This effect is likely due to the interaction of ioglycamic acid with key transporters in the canalicular membrane of hepatocytes. Drug-induced cholestasis, a condition of reduced bile flow, can be caused by the inhibition of the Bile Salt Export Pump (BSEP, or ABCB11).[2][3] BSEP is responsible for transporting bile salts into the bile canaliculi, which is a primary driving force for bile formation.

Furthermore, the secretion of phospholipids into bile is mediated by the MDR3 protein (Multi-Drug Resistance Protein 3, or ABCB4).[4][5][6] Given that ioglycamic acid reduces phospholipid secretion, it is plausible that it interacts with and potentially inhibits the function of ABCB4.